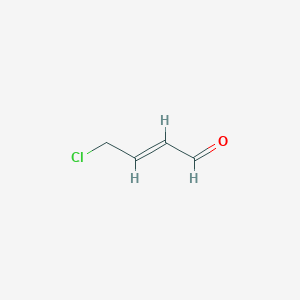

(2E)-4-chloro-2-butenal

Description

Significance of Alpha,Beta-Unsaturated Aldehydes as Synthetic Intermediates

Alpha,beta-unsaturated aldehydes are a class of organic compounds that serve as versatile building blocks in the synthesis of more complex molecules. mdpi.comnih.gov Their value stems from the presence of two reactive sites: the carbon-carbon double bond and the aldehyde group. This dual reactivity allows for a wide range of chemical transformations, making them key intermediates in the production of pharmaceuticals, agrochemicals, and fragrances. google.comlookchem.com

The conjugated system of α,β-unsaturated aldehydes enables them to participate in a variety of reactions, including:

Michael additions: Nucleophiles can add to the β-carbon of the double bond.

Diels-Alder reactions: They can act as dienophiles in cycloaddition reactions. nih.gov

Nucleophilic additions to the carbonyl group: The aldehyde functional group is susceptible to attack by nucleophiles.

Reductions and oxidations: Both the double bond and the aldehyde can be selectively reduced or oxidized.

The ability to undergo these diverse transformations makes α,β-unsaturated aldehydes indispensable tools for synthetic chemists. They are frequently employed in the construction of complex natural products and other medicinally important compounds. mdpi.comnih.gov For instance, they are used as intermediates in the synthesis of the immunosuppressant FK-506. google.com

The Unique Role of Halogenated Alkenyl Aldehydes in Organic Synthesis

The introduction of a halogen atom onto the alkenyl framework of an α,β-unsaturated aldehyde, as seen in (2E)-4-chloro-2-butenal, further enhances its synthetic utility. The electronegative halogen atom influences the electron distribution within the molecule, modifying its reactivity. libretexts.org This can lead to several advantageous properties:

Enhanced Electrophilicity: The presence of the chlorine atom can increase the electrophilic character of the double bond, making it more susceptible to nucleophilic attack.

Leaving Group Potential: The halogen can function as a leaving group in substitution reactions, allowing for the introduction of other functional groups.

Cross-Coupling Reactions: Halogenated alkenes are valuable substrates in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

These unique characteristics make halogenated alkenyl aldehydes powerful intermediates for the synthesis of a wide array of complex organic molecules. researchgate.net The strategic placement of the halogen atom provides chemists with additional tools to control the regioselectivity and stereoselectivity of their reactions. organic-chemistry.org

Definition and Scope of Academic Research on this compound

This compound, with the chemical formula C₄H₅ClO, is a specific example of a halogenated α,β-unsaturated aldehyde. chemsynthesis.comchemspider.com Academic research on this compound focuses on exploring its chemical properties, developing efficient synthetic routes, and utilizing it as a key intermediate in the synthesis of target molecules.

Key areas of investigation include:

Synthesis: Developing novel and efficient methods for the preparation of this compound.

Reactivity Studies: Investigating the behavior of the compound in various chemical reactions to understand its unique reactivity profile.

Applications in Total Synthesis: Employing this compound as a building block in the total synthesis of natural products and other complex organic molecules. rsc.org

The table below summarizes some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₄H₅ClO |

| Molecular Weight | 104.536 g/mol |

| CAS Number | 53735-46-3 |

| SMILES | O=C\C=C\CCl |

Data sourced from multiple chemical databases. chemsynthesis.comchemspider.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

31930-38-8 |

|---|---|

Molecular Formula |

C4H5ClO |

Molecular Weight |

104.53 g/mol |

IUPAC Name |

(E)-4-chlorobut-2-enal |

InChI |

InChI=1S/C4H5ClO/c5-3-1-2-4-6/h1-2,4H,3H2/b2-1+ |

InChI Key |

BYEGVAXXFJVWAQ-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C/C=O)Cl |

Canonical SMILES |

C(C=CC=O)Cl |

Origin of Product |

United States |

Structural Characterization and Stereochemical Considerations in 2e 4 Chloro 2 Butenal Research

Elucidation of (2E) Stereochemistry in Butenal Frameworks

The designation (2E) in (2E)-4-chloro-2-butenal specifies the stereochemical configuration around the carbon-carbon double bond. In butenal frameworks, the 'E' (from the German entgegen, meaning opposite) configuration indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. For this compound, this means the chloromethyl group (ClCH2-) and the aldehyde group (-CHO) are on opposite sides of the C2=C3 double bond.

The alternative configuration is (Z) (from the German zusammen, meaning together), where the higher priority groups are on the same side. The distinction between these geometric isomers, also known as cis-trans isomers, is crucial as they can exhibit different physical, chemical, and biological properties. utexas.edustudypug.com The unambiguous assignment of the (E) or (Z) configuration is typically achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, which can differentiate between the isomers based on the coupling constants of the vinyl protons. utexas.edutru.ca

Advanced Spectroscopic Methodologies for Structural and Conformational Analysis

A suite of spectroscopic techniques is employed to provide a comprehensive structural and conformational analysis of this compound. youtube.com Each method offers unique insights into the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules, including the differentiation of stereoisomers. nih.gov For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data.

In the ¹H NMR spectrum of the related compound trans-1-chloro-2-butene, distinct signals are observed for the different protons in the molecule. spectrabase.comdocbrown.info For this compound, the key to distinguishing it from its (Z) isomer lies in the coupling constant (J-value) between the protons on the C2 and C3 atoms of the double bond. A larger coupling constant is characteristic of a trans relationship between these protons, which corresponds to the (E) configuration. In contrast, a smaller coupling constant would indicate a cis relationship, corresponding to the (Z) isomer. chemicalbook.com

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

|---|---|---|

| C1 (CHO) | ~9.5 (doublet) | ~190 |

| C2 (CH) | ~6.3 (doublet of triplets) | ~135 |

| C3 (CH) | ~6.8 (doublet of triplets) | ~150 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. americanpharmaceuticalreview.commdpi.com For this compound, these methods can confirm the presence of the aldehyde (C=O and C-H) and chloroalkene (C=C and C-Cl) functionalities.

The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. nist.govmdpi.com Another characteristic band for the aldehyde is the C-H stretch, which usually appears as a pair of weak bands around 2720 and 2820 cm⁻¹. The C=C double bond stretch of the alkene will likely appear around 1640 cm⁻¹, and the C-Cl stretch will be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Aldehyde (C-H) | Stretch | ~2720, ~2820 |

| Alkene (C=C) | Stretch | ~1640 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals details about the molecule's structure through the analysis of its fragmentation patterns. nist.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (104.53 g/mol ). chemspider.comnih.gov Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) with a characteristic intensity ratio of 3:1. This isotopic signature is a clear indicator of the presence of one chlorine atom in the molecule. docbrown.info

Common fragmentation pathways for this molecule would likely involve the loss of a chlorine atom, a hydrogen atom, or the formyl radical (CHO). The fragmentation pattern of the related compound 4-chloro-2-butanone (B110788) shows characteristic fragments that can help in identifying the structure. nist.gov

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Identity |

|---|---|

| 104/106 | [M]⁺ (Molecular ion) |

| 69 | [M - Cl]⁺ |

| 75 | [M - CHO]⁺ |

Electronic Spectroscopy (UV-Vis) for Conjugated System Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. science-softcon.de this compound contains a conjugated system formed by the C=C double bond and the C=O double bond of the aldehyde group.

This conjugation leads to a shift in the absorption maximum (λmax) to a longer wavelength compared to non-conjugated systems. The π → π* transition of the conjugated system is expected to result in a strong absorption band in the UV region, likely between 210 and 240 nm. nist.gov A weaker n → π* transition, associated with the non-bonding electrons of the oxygen atom, may also be observed at a longer wavelength, typically above 300 nm. researchgate.net

Theoretical Studies on Molecular Geometry and Isomeric Stability of this compound

Computational chemistry provides a powerful tool for investigating the molecular geometry and relative stability of isomers. sci-hub.stcore.ac.uk Theoretical studies, often employing methods like Density Functional Theory (DFT), can be used to calculate the optimized geometries, energies, and vibrational frequencies of both the (E) and (Z) isomers of 4-chloro-2-butenal. mjcce.org.mkresearchgate.net

These calculations can predict which isomer is thermodynamically more stable. Generally, for disubstituted alkenes, the (E) isomer is more stable than the (Z) isomer due to reduced steric hindrance between the substituents. acs.org Theoretical calculations can quantify this energy difference. Furthermore, computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results to confirm the structural assignment. acs.orgacs.org For instance, computational studies on similar molecules have been used to predict reaction mechanisms and product distributions. mdpi.com

Advanced Synthetic Methodologies for 2e 4 Chloro 2 Butenal

Strategies for Selective Carbon-Chlorine Bond Introduction

The introduction of a chlorine atom at the C4 position of the butenal framework is a critical step that can be achieved through several strategic approaches. These methods primarily involve the direct halogenation of unsaturated precursors or the manipulation of functional groups in chlorinated intermediates.

Halogenation Reactions of Unsaturated Aldehyde Precursors

Direct halogenation of an unsaturated aldehyde like crotonaldehyde (B89634) (2-butenal) presents challenges in selectivity, as the double bond and the aldehyde group are both susceptible to reaction. However, specific reagents and conditions can favor the desired allylic chlorination. A common approach involves the use of N-chlorosuccinimide (NCS) in the presence of a radical initiator, which can selectively introduce a chlorine atom at the allylic position (C4).

Another strategy involves the reaction of the corresponding unsaturated alcohol, crotyl alcohol, with a chlorinating agent, followed by oxidation. Reagents such as thionyl chloride (SOCl₂) or the Appel reaction (using CCl₄ and triphenylphosphine) can convert the alcohol to the desired 4-chloro-2-buten-1-ol. google.com Subsequent oxidation of this chlorinated alcohol intermediate, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, yields (2E)-4-chloro-2-butenal.

| Reagent System | Substrate | Product | Notes |

| N-Chlorosuccinimide (NCS), Radical Initiator | 2-Butenal | This compound | Radical substitution at the allylic position. |

| Thionyl Chloride (SOCl₂) then PCC | (2E)-2-Buten-1-ol | This compound | Two-step process involving chlorination and subsequent oxidation. |

| CCl₄, Triphenylphosphine (B44618) (Appel Reaction) then PCC | (2E)-2-Buten-1-ol | This compound | Mild conditions for chlorination, followed by oxidation. |

Rearrangement Pathways Involving Chlorinated Alcohols and Ethers

Allylic rearrangements provide an elegant pathway for synthesizing 4-chloro-2-butenal from readily available precursors. For instance, the treatment of 1-chloro-2-methyl-3-buten-2-ol (B1354347), which can be derived from isoprene (B109036), can undergo rearrangement to form a 4-chloro-3-methyl-2-buten-1-ol derivative. google.com While this example involves a methylated analogue, the principle applies to the unsubstituted backbone.

A key precursor for such a rearrangement is 3,4-dichloro-1-butene, which can be epoxidized and then dehydrohalogenated to produce 2-chloro-3,4-epoxy-1-butene. nih.gov This epoxide is a versatile intermediate that can undergo nucleophilic attack, leading to the formation of chloroallylic alcohols, which can then be oxidized to the target aldehyde. nih.gov

Stereoselective Synthesis Approaches to (2E)-Alkenyl Aldehydes

Achieving the correct (E)-geometry of the carbon-carbon double bond is paramount for the utility of the final product. Stereoselectivity can be instilled during the formation of the C=C bond or enhanced through catalytic methods.

Control of Olefin Geometry during Carbon-Carbon Bond Formation

Olefination reactions are powerful tools for constructing alkenes with defined stereochemistry. The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions, is particularly effective for the synthesis of E-alkenes. The reaction of a stabilized phosphonate ylide, such as triethyl phosphonoacetate, with chloroacetaldehyde (B151913) would predominantly yield the E-isomer of the corresponding α,β-unsaturated ester, which could then be converted to the aldehyde.

The Julia olefination offers another route, where the reaction between α-halomethyl sulfones and aldehydes can be tuned to produce alkenyl halides with high E/Z stereoselectivity. nih.gov By carefully selecting the reaction conditions, such as the base and solvent, the formation of the (E)-isomer can be favored. nih.gov

| Olefination Method | Reactant A | Reactant B | Predominant Isomer |

| Horner-Wadsworth-Emmons | Stabilized phosphonate ylide | Aldehyde | E-alkene |

| Julia Olefination | α-halomethyl sulfone | Aldehyde | E or Z (condition dependent) |

Catalytic Systems for E-Stereoselectivity Enhancement

Olefin metathesis has emerged as a key strategy for stereoselective alkene synthesis. nih.gov Although often used for macrocyclization, cross-metathesis can be employed to construct the chlorobutenal backbone. nih.gov The use of specific ruthenium or molybdenum-based catalysts can strongly influence the stereochemical outcome, favoring the formation of the thermodynamically more stable E-isomer. nih.govduke.edu For example, a cross-metathesis reaction between allyl chloride and acrolein, in the presence of a suitable Grubbs or Schrock catalyst, could potentially form the desired product with high E-selectivity.

Furthermore, certain catalytic systems can promote the isomerization of Z-alkenes to the more stable E-form. Acid or transition metal catalysts can facilitate this conversion, providing a method to enhance the proportion of the desired (2E)-isomer in a mixture.

Key Precursors and Reaction Pathways in Chlorobutenal Synthesis

The synthesis of this compound relies on a selection of strategic precursors that allow for the controlled introduction of the required functional groups and stereochemistry.

A primary pathway begins with (2E)-2-buten-1-ol (crotyl alcohol) . This precursor allows for the direct conversion of the hydroxyl group to a chloride using reagents like thionyl chloride or an Appel reaction, followed by oxidation of the resulting allylic chloride to the aldehyde.

Another significant precursor is 1,1-dimethoxy-4-hydroxybutane . This compound can be converted to 1,1-dimethoxy-4-chlorobutane by reacting it with triphenylphosphine and carbon tetrachloride. google.com The subsequent hydrolysis of the acetal (B89532) group in an acidic medium yields the corresponding 4-chlorobutanal. google.com Although this produces a saturated aldehyde, it serves as a precursor that can be further modified to introduce the double bond.

A third route involves starting with isoprene . The addition of hypochlorous acid to isoprene can yield chlorinated alcohol intermediates. researchgate.net These intermediates can then undergo esterification and allylic rearrangement, followed by oxidation, to produce the final chlorinated unsaturated aldehyde. researchgate.net This pathway has been demonstrated for the synthesis of the analogous compound 4-acetoxy-2-methyl-2-butenal. google.comresearchgate.net

Utilization of Isoprene Derivatives as Starting Materials

A common and effective strategy for synthesizing C5 aldehyde frameworks, such as the structurally related 4-acetoxy-2-methyl-2-butenal, begins with isoprene. researchgate.net This approach leverages the readily available diene structure of isoprene to introduce the necessary functional groups. The initial step typically involves a chlorohydroxylation reaction. researchgate.net This can be achieved using various reagents, including sodium hypochlorite (B82951) (NaOCl) or 1,3-dichloro-5,5-dimethylhydantoin, to produce a mixture of chloroalcohols. researchgate.net In a process developed for a related compound, the addition of hypochloric acid to isoprene under controlled acidic conditions (using carbon dioxide) at low temperatures (0-5°C) yielded a mixture of 1-chloro-2-methyl-3-buten-2-ol and 4-chloro-3-methyl-2-buten-1-ol. researchgate.net This foundational step transforms the simple hydrocarbon into a functionalized intermediate ripe for further modification.

Oxidative Transformations in Aldehyde Moiety Formation (e.g., DMSO-mediated oxidations)

The formation of the crucial aldehyde moiety from a primary alcohol precursor is a critical step in the synthesis of this compound and its analogs. Dimethyl sulfoxide (B87167) (DMSO)-mediated oxidations are particularly well-suited for this transformation due to their mild conditions and high selectivity, which prevents over-oxidation to carboxylic acids. researchgate.net These methods, which include well-known procedures like the Swern, Pfitzner-Moffatt, and Parikh-Doering oxidations, rely on activating DMSO with an electrophilic reagent. researchgate.netresearchgate.net

In a specific, highly efficient synthesis of 4-acetoxy-2-methyl-2-butenal, the precursor 1-acetoxy-4-chloro-3-methyl-2-butene (B12278502) was oxidized using DMSO. researchgate.net This reaction was catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), achieving a remarkable 97% yield of the target aldehyde. researchgate.net The use of DMSO as the oxidant is a cornerstone of modern organic synthesis for converting alcohols to aldehydes and ketones. researchgate.netorganic-chemistry.org

Allylic Rearrangements for Positional Isomer Control

During the initial functionalization of isoprene derivatives, a mixture of positional isomers (regioisomers) is often produced. researchgate.net To obtain the desired molecular architecture for the final product, a strategic allylic rearrangement is employed. This isomerization is essential for placing the functional groups in the correct positions for subsequent reactions.

In the synthesis pathway for 4-acetoxy-2-methyl-2-butenal, the mixture of chloroalcohols obtained from isoprene is first acetylated using acetic anhydride. researchgate.net Following acetylation, an in-situ allyl rearrangement of the 1,2-position product occurs to yield the thermodynamically more stable 1-acetoxy-4-chloro-3-methyl-2-butene. researchgate.net This rearrangement ensures that the primary alcohol (in its protected acetate (B1210297) form) is correctly positioned for the subsequent oxidation to the aldehyde. This control over isomerism is a key feature of the synthetic design, leading to a high yield of the desired precursor. researchgate.net

| Process Step | Conventional Method | Improved Method | Yield |

| Esterification & Rearrangement | Standard conditions | Periodinic acid on cation exchange resin catalyst | 95% researchgate.net |

| Reaction Time | 24 hours researchgate.net | < 5 hours researchgate.net | N/A |

| Oxidation | DMSO, TEMPO catalyst | DMSO, TEMPO catalyst | 97% researchgate.net |

| Overall Yield | N/A | N/A | 65% researchgate.net |

Mechanistic Investigations of 2e 4 Chloro 2 Butenal Reactivity

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions to the Carbonyl

The most fundamental reaction of an aldehyde is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com This reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com The rate and reversibility of this addition depend on the nature of the nucleophile. masterorganicchemistry.com

A notable example involving a related α-halo enal is the asymmetric hydration catalyzed by N-heterocyclic carbenes (NHCs). nih.govorganic-chemistry.org In this redox process, water acts as the nucleophile, and its addition to the aldehyde group is the initial step. organic-chemistry.org This reaction ultimately yields enantioenriched α-chloro carboxylic acids. nih.govorganic-chemistry.orgsigmaaldrich.com The NHC catalyst first adds to the aldehyde to form a Breslow intermediate, which then undergoes oxidation. This methodology is also applicable for the synthesis of α-deutero α-halo acids by using heavy water (D₂O) as the deuterium (B1214612) source. nih.govorganic-chemistry.org

Condensation Reactions and Aldol Chemistry

(2E)-4-chloro-2-butenal can serve as an electrophilic partner in condensation reactions, including aldol-type additions. masterorganicchemistry.comdoubtnut.com In these reactions, an enolate or another nucleophile attacks the carbonyl carbon of the butenal derivative. masterorganicchemistry.com

A specific application is seen in a metal-free cascade reaction where β-halo-α,β-unsaturated aldehydes, such as this compound, react with 1,4-dithiane-2,5-diols. rsc.orgresearchgate.netrsc.org This process, which is mediated by a recyclable polymer-supported organic base, leads to the formation of polycyclic 2-formylthiophenes in high yields. rsc.org The reaction cascade is initiated by the nucleophilic attack of the thiol equivalent on the aldehyde, followed by cyclization and displacement of the vinylic chlorine. rsc.orgacs.org

Transformations of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is part of a conjugated system, making it reactive toward both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Addition Reactions Across the Alkene

The electron-deficient nature of the π-system, caused by the aldehyde group, deactivates the double bond towards typical electrophilic addition but makes it susceptible to nucleophilic attack at the β-position (conjugate or Michael addition). uomustansiriyah.edu.iq The addition of a nucleophile to the β-carbon generates a resonance-stabilized enolate intermediate. soka.ac.jp

Conversely, electrophilic addition can still occur under specific conditions. For instance, the gas-phase reaction of chlorine atoms with structurally similar unsaturated aldehydes demonstrates that addition across the C=C double bond is a significant reaction pathway. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

In cycloaddition reactions, this compound can act as a dienophile. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. wikipedia.orglibretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.orglibretexts.org

The aldehyde and the vinylic chlorine in this compound are both electron-withdrawing, making it a reactive dienophile for reactions with electron-rich dienes. libretexts.org The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step, and it is stereospecific, preserving the stereochemistry of the dienophile in the final cyclohexene (B86901) product. wikipedia.orgmasterorganicchemistry.com This makes it a valuable component in synthesizing complex cyclic structures. masterorganicchemistry.com

Reactivity of the Vinylic Chlorine Atom

The vinylic chlorine atom in this compound exhibits reactivity that is distinct from that of alkyl halides. Vinylic halides are generally unreactive toward SN1 and SN2 nucleophilic substitution reactions. wikipedia.orgbritannica.comaskfilo.com This reduced reactivity is attributed to the increased strength of the C(sp²)–Cl bond compared to a C(sp³)–Cl bond and the delocalization of lone pairs on the chlorine atom into the π-system, which gives the C-Cl bond partial double-bond character. youtube.comdoubtnut.comquora.com

Despite this general unreactivity, the vinylic chlorine can be displaced under specific mechanistic pathways, such as addition-elimination or elimination-addition. ucl.ac.uk An important example is the previously mentioned metal-free cascade reaction of β-halo-α,β-unsaturated aldehydes with 1,4-dithiane-2,5-diols to form thiophenes. rsc.orgresearchgate.netdntb.gov.ua In the proposed mechanism for this reaction, a key step involves the intramolecular nucleophilic attack of a sulfur atom, leading to the displacement of the vinylic chloride and the formation of the aromatic thiophene (B33073) ring. acs.org Other specialized reactions, such as certain organocatalytic cross-coupling reactions, have also been developed for the substitution of halogens on α-haloenals. rsc.org

Nucleophilic Substitution Reactions (e.g., SN1', SN2' pathways)

This compound possesses a reactive structure as a primary allylic halide, making it susceptible to nucleophilic substitution reactions. The reactivity is dictated by the substrate's structure, the nucleophile's nature, and the reaction conditions. libretexts.org Two principal pathways are considered for this type of conjugated system: the SN2 and the SN2' mechanisms.

The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a direct, one-step attack of the nucleophile at the electrophilic carbon atom bearing the leaving group (C4). ucsd.edusavemyexams.com This reaction proceeds with an inversion of stereochemical configuration and is favored by strong nucleophiles in polar aprotic solvents. ucsd.eduyoutube.com For this compound, this would result in a product where the chloro- group is directly replaced by the nucleophile, preserving the location of the carbon-carbon double bond.

The SN2' (Vinylogous Substitution) pathway is a concerted mechanism where the nucleophile attacks the carbon at the opposite end of the conjugated π-system (C2, the β-carbon of the aldehyde). Simultaneously, the π-bond shifts, and the leaving group is expelled from the γ-carbon (C4). This results in a constitutional isomer of the direct substitution product. The competition between SN2 and SN2' pathways is influenced by steric hindrance at the reaction sites and the nature of the nucleophile.

While SN1 reactions are typically disfavored for primary halides due to the instability of the corresponding carbocation, the allylic nature of this compound could potentially stabilize the carbocation intermediate through resonance. libretexts.orgucsd.edu An SN1' (Substitution Nucleophilic Unimolecular) mechanism could occur, particularly under solvolysis conditions with a weak nucleophile. libretexts.org This two-step process would involve the initial, rate-determining departure of the chloride ion to form a resonance-stabilized allylic carbocation, which is then attacked by the nucleophile at either C2 or C4. ucsd.edu

Elimination Reactions to Form Alkyne or Cumulene Derivatives

The presence of a leaving group (chlorine) and adjacent protons makes this compound a substrate for elimination reactions, typically facilitated by a base. Such reactions can lead to the formation of highly unsaturated products like alkynes or cumulenes.

The most probable elimination pathway is the dehydrochlorination to form an alkyne. When treated with a strong, non-nucleophilic base, this compound can undergo an E2 elimination to yield but-2-ynal. This reaction involves the abstraction of a proton from the carbon adjacent to the double bond (C3) and the concurrent elimination of the chloride ion from C4, forming a carbon-carbon triple bond. The preparation of alkynes from dihalides via double elimination reactions is a well-established synthetic method, and a similar principle applies here. studylib.net

A less common but theoretically possible pathway is the formation of a cumulene derivative. Allenes and cumulenes can be generated through elimination reactions of specific vinyl or allylic precursors. ualberta.ca For this compound, a 1,4-elimination could potentially lead to the formation of buta-2,3-dienal, an allenic aldehyde. This would require the abstraction of the aldehydic proton, which is generally less acidic than α-protons, making this pathway less favorable than alkyne formation.

Gas-Phase Kinetics and Atmospheric Reaction Mechanisms

This compound, as a volatile organic compound (VOC), is subject to degradation in the troposphere through reactions with various oxidants. Its atmospheric fate is determined by its reaction kinetics with these species, the resulting products, and their potential to form secondary organic aerosols (SOA).

Reaction with Atmospheric Radicals (e.g., Cl, OH, O₃)

The primary atmospheric sinks for unsaturated aldehydes are reactions with hydroxyl radicals (OH), chlorine atoms (Cl), and ozone (O₃). acs.org

Reaction with Cl atoms: In marine or industrial areas with significant chlorine sources, reaction with Cl atoms can be an important degradation pathway. nih.gov Studies on analogous compounds like trans-2-methyl-2-butenal (B1200531) show this reaction is rapid. mdpi.comnih.govresearchgate.net The reaction can proceed via Cl addition to the C=C double bond or by H-atom abstraction from the aldehydic group. mdpi.com

Reaction with OH radicals: During the daytime, the reaction with the OH radical is a dominant loss process for most VOCs. mdpi.com This reaction is also expected to proceed via addition to the double bond or H-abstraction.

Reaction with O₃: Ozonolysis, the reaction with ozone, is a significant degradation pathway for compounds containing C=C double bonds. whiterose.ac.uk The reaction begins with the concerted addition of ozone to the double bond to form an unstable primary ozonide (POZ), which then decomposes to form a carbonyl compound and a Criegee intermediate. whiterose.ac.uk

| Reactant Compound (Analogue) | Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| trans-2-methyl-2-butenal | Cl | (2.45 ± 0.32) × 10⁻¹⁰ | mdpi.comnih.gov |

| trans-2-hexenal | Cl | (3.17 ± 0.72) × 10⁻¹⁰ | nih.govacs.org |

| Crotonaldehyde (B89634) (2-butenal) | O₃ | Not explicitly stated, but reaction products are known | whiterose.ac.uk |

Investigation of Gaseous Reaction Products and By-products

The atmospheric oxidation of this compound leads to a variety of smaller, often oxygenated, gaseous products. The product distribution depends on the specific oxidant and reaction pathway.

From Cl-initiated oxidation: Based on studies of trans-2-methyl-2-butenal, H-abstraction from the aldehyde group yields HCl. mdpi.comnih.gov The addition of Cl to the C3 position, followed by reaction with O₂ and subsequent decomposition of the resulting alkoxy radical, is a major channel. mdpi.com This pathway leads to the formation of smaller carbonyl compounds.

From Ozonolysis: The ozonolysis of the parent compound, crotonaldehyde (2-butenal), which has the same carbon backbone, yields acetaldehyde (B116499) and glyoxal (B1671930). whiterose.ac.uk The ozonolysis of this compound is expected to cleave the C2=C3 double bond, likely producing glyoxal and 2-chloroacetaldehyde.

The table below summarizes identified products from the oxidation of analogous unsaturated aldehydes.

| Reactant Compound (Analogue) | Oxidant | Identified Products | Molar Yield (%) | Reference |

|---|---|---|---|---|

| trans-2-methyl-2-butenal | Cl | 3-chloro-2-butanone | 52.5 ± 7.3 | mdpi.comnih.gov |

| Acetaldehyde | 40.8 ± 0.6 | |||

| trans-2-hexenal | Cl | Butanal | 6.4 ± 0.3 | nih.govacs.org |

| HCl, CO, Formic acid | Identified | |||

| Crotonaldehyde (2-butenal) | O₃ | Glyoxal | 47 | whiterose.ac.uk |

| Acetaldehyde | 42 |

Mechanistic Pathways Leading to Secondary Organic Aerosol (SOA) Formation

Secondary Organic Aerosol (SOA) is formed in the atmosphere when gas-phase VOCs are oxidized into lower-volatility products that can subsequently nucleate or condense onto existing aerosol particles. copernicus.orgcopernicus.org The potential of a VOC to form SOA is a critical aspect of its atmospheric impact.

The formation of SOA from compounds like this compound generally follows these steps:

Gas-Phase Oxidation: Reaction with atmospheric oxidants (OH, O₃, Cl) initiates the process, forming functionalized products such as hydroperoxides, ketones, and carboxylic acids. d-nb.info

Volatility Reduction: These first-generation products can undergo further oxidation, leading to multi-functionalized species with significantly lower vapor pressures.

Gas-to-Particle Partitioning: When the vapor pressure of these oxidation products becomes sufficiently low, they partition from the gas phase to the aerosol phase, contributing to SOA mass. copernicus.org

However, experimental studies on close structural analogs suggest that the SOA formation potential from the Cl-initiated oxidation of this compound may be limited. For trans-2-methyl-2-butenal, the SOA yield from its reaction with Cl atoms was found to be less than 2.4%, which is considered negligible. mdpi.comnih.gov Similarly, the oxidation of furfural (B47365) by various oxidants also resulted in low aerosol yields. mdpi.com This suggests that the primary oxidation products are likely too volatile to contribute significantly to particle formation under these specific conditions. In contrast, the reaction of trans-2-methyl-2-butenal with OH radicals under high-NOx conditions has been reported to have a much higher SOA yield of 39.1%, indicating that the specific oxidant and atmospheric conditions are crucial in determining the SOA-forming potential. nih.govresearchgate.net

Applications of 2e 4 Chloro 2 Butenal As a Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The dual functionality of (2E)-4-chloro-2-butenal allows it to serve as a four-carbon linchpin in the assembly of more complex molecular architectures. The α,β-unsaturated system is a classic dienophile, poised to participate in Diels-Alder reactions to construct six-membered rings, a common scaffold in many complex molecules. wikipedia.orgsigmaaldrich.com The aldehyde can be engaged first, for instance, through an organocatalytic reaction, followed by a subsequent reaction involving the allylic chloride, or vice-versa. This strategic ordering of reactions enables chemists to build elaborate structures from a simple, commercially available starting material.

For example, the aldehyde can be converted into an iminium ion, which is an even more reactive dienophile for cycloaddition reactions. core.ac.uk Alternatively, the double bond can undergo conjugate addition, and the resulting enolate can be trapped intramolecularly by the allylic chloride to form cyclic products. This capacity for tandem reactions makes it a valuable precursor for creating polyfunctionalized carbocyclic and heterocyclic systems.

Role in the Elaboration of Advanced Pharmaceutical and Agrochemical Intermediates

While specific, large-scale applications of this compound in blockbuster drugs are not widely documented, its structural motifs are highly relevant to the synthesis of bioactive molecules. Chlorinated organic compounds are common intermediates in the production of both pharmaceuticals and agrochemicals. lookchem.com For instance, related building blocks like 4-chlorobutyraldehyde and 4-chloro-2-butanone (B110788) are known intermediates for various pharmaceutical and agrochemical products. lookchem.comgoogle.com

The this compound framework can be used to synthesize substituted heterocyclic systems, which are privileged structures in medicinal chemistry and agrochemistry. The reaction of the aldehyde and allylic chloride with dinucleophiles, such as hydrazines, ureas, or amidines, can lead to the formation of various five- and six-membered heterocycles. These heterocyclic cores are central to many drugs and pesticides.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Dinucleophile | Potential Heterocyclic Product |

|---|---|

| Hydrazine (H₂NNH₂) | Dihydropyridazinone derivatives |

| Urea (H₂NCONH₂) | Dihydropyrimidinone derivatives |

| Thiourea (H₂NCSNH₂) | Dihydropyrimidine-thione derivatives |

| Guanidine (H₂NC(=NH)NH₂) | Aminopyrimidine derivatives |

Contribution to the Synthesis of Natural Products and Analogues

The construction of natural products often relies on the use of efficient building blocks that can introduce multiple functional groups and stereocenters. The structure of this compound is well-suited for this purpose. Its carbon backbone and functional groups can be found within various classes of natural products, including polyketides and alkaloids.

The Diels-Alder reaction, for which this compound is a potential substrate, is a cornerstone of natural product synthesis, famously used in the synthesis of prostaglandins (B1171923) and reserpine. wikipedia.org The ability to form a six-membered ring while introducing functionality from both the diene and the dienophile makes it a powerful tool. The chloro- and formyl- groups on the resulting cyclohexene (B86901) adduct from a reaction with this compound would provide valuable synthetic handles for further elaboration into the final natural product target or its analogues.

Potential in Chiral Pool Synthesis Through Enantioselective Transformations

Modern organic synthesis places a high premium on controlling stereochemistry. The α,β-unsaturated aldehyde moiety in this compound is an ideal substrate for a wide range of well-established enantioselective catalytic transformations. Organocatalysis, in particular, offers powerful methods for the asymmetric functionalization of enals. acs.org

For example, chiral secondary amine catalysts, such as those derived from proline, can activate this compound by forming a chiral iminium ion. core.ac.uk This activation strategy enables highly enantioselective conjugate additions, cycloadditions, and α-functionalization reactions. The resulting chiral products, which still contain the versatile allylic chloride handle, can be used as building blocks in chiral pool synthesis, where a single enantiomerically pure compound is used to synthesize a variety of complex chiral molecules. Although direct organocatalytic α-chlorination of aldehydes is a known process scispace.com, the use of this compound in subsequent enantioselective reactions allows for the preservation and transfer of chirality through a synthetic sequence.

Table 3: Potential Enantioselective Reactions of this compound

| Reaction Type | Catalyst Type | Potential Chiral Product |

|---|---|---|

| Diels-Alder Cycloaddition | Chiral Lewis Acid / Organocatalyst | Chiral substituted cyclohexenes |

| Michael Addition | Organocatalyst / Chiral Phase-Transfer Catalyst | Chiral 1,5-dicarbonyl compounds or analogues |

| Friedel-Crafts Alkylation | Organocatalyst | Chiral β-aryl aldehydes |

Theoretical and Computational Chemistry Studies of 2e 4 Chloro 2 Butenal

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2E)-4-chloro-2-butenal, these methods can elucidate the effects of the chloro and aldehyde functional groups on the conjugated π-system.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules, balancing accuracy with computational cost. rsc.orgacs.org For this compound, DFT calculations would be invaluable for optimizing its geometry, determining vibrational frequencies, and analyzing its frontier molecular orbitals (HOMO and LUMO).

Studies on similar molecules, such as acrolein and crotonaldehyde (B89634), have successfully used DFT to investigate their adsorption on metal surfaces and their roles in chemical reactions. conicet.gov.arresearchgate.netmdpi.com For instance, DFT calculations on acrolein have been used to study its adsorption and hydrogenation on platinum surfaces, revealing that the molecule's interaction with the surface is primarily through the formation of C-Pt bonds. conicet.gov.ar In the case of crotonaldehyde, DFT has been employed to explore its reaction mechanism with guanine (B1146940), highlighting that the initial aza-Michael addition is the rate-determining step. nih.gov

For this compound, DFT could be used to predict key structural parameters. The presence of the electronegative chlorine atom is expected to influence the bond lengths and charge distribution across the molecule compared to its non-chlorinated parent, crotonaldehyde.

Illustrative Data only: The following table presents hypothetical DFT-calculated geometric parameters for this compound, based on known values for crotonaldehyde and expected substituent effects. These are not published experimental or computational values.

| Parameter | Hypothetical Calculated Value | Comparison with Crotonaldehyde |

|---|---|---|

| C=C Bond Length (Å) | 1.345 | Slightly elongated due to electronic effects of Cl |

| C-C Bond Length (Å) | 1.470 | Slightly shortened due to inductive effects |

| C=O Bond Length (Å) | 1.215 | Minimally affected |

| C-Cl Bond Length (Å) | 1.780 | Typical for a chloroalkane |

| C-C-C Bond Angle (°) | 123.5 | Influenced by steric and electronic factors |

| Dipole Moment (Debye) | ~2.5 D | Increased due to the polar C-Cl bond |

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. banglajol.info While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions of electronic properties.

For molecules like this compound, ab initio calculations could provide benchmark data for reaction enthalpies and bond dissociation energies. aip.org Studies on related α,β-unsaturated esters have used ab initio calculations to investigate conformational isomerism and the stability of different conformers. banglajol.info For example, calculations on methyl trans crotonate have explored the energy differences between its s-cis and s-trans conformers. banglajol.info Similarly, for this compound, ab initio methods could precisely determine the rotational barriers and the relative stabilities of its conformers.

Computational Modeling of Reaction Pathways and Transition States

Understanding the reactivity of this compound is key to predicting its chemical behavior. Computational modeling allows for the exploration of reaction mechanisms, including the identification of intermediates and transition states, which are often difficult to observe experimentally.

Theoretical studies on the reactions of alkenes with chlorine atoms have shown that such reactions can proceed via different pathways, including addition and abstraction. researchgate.netresearchgate.net For this compound, reactions could be initiated at the C=C double bond (e.g., electrophilic addition) or at the aldehyde group. DFT calculations have been used to map the potential energy surfaces for reactions of similar molecules. For example, the mechanism of the Diels-Alder reaction between butadiene and acrolein has been studied using DFT, identifying the various possible transition states. acs.org A computational study on the reaction of crotonaldehyde with guanine showed that the presence of a water molecule can significantly lower the energy barriers for both the initial addition and subsequent cyclization steps. nih.gov Such insights are crucial for understanding the molecule's reactivity in different environments.

Illustrative Data only: The following table presents hypothetical activation energies for potential reactions of this compound, derived from trends observed in related α,β-unsaturated aldehydes. These are not published computational values.

| Reaction Type | Potential Reactant | Hypothetical Activation Energy (kcal/mol) | Notes |

|---|---|---|---|

| Michael Addition | Thiol (e.g., Cysteine) | 10 - 15 | A key reaction for biological activity of α,β-unsaturated carbonyls. tandfonline.com |

| Diels-Alder Cycloaddition | Butadiene | 18 - 22 | Analogous to the acrolein reaction. acs.org |

| Epoxidation | Peroxy Acid | 12 - 18 | Reaction at the C=C double bond. |

| Radical Addition of Cl | Cl• | < 5 | Likely a very fast, diffusion-controlled reaction. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as solvents or biological macromolecules. nih.govacs.org

For this compound, MD simulations could be used to explore its conformational landscape in different solvents. This is particularly relevant for understanding how the molecule behaves in aqueous environments versus non-polar organic solvents. Studies on other aldehydes have used MD simulations to calculate properties like diffusion coefficients in various media. acs.orgresearchgate.net For instance, MD simulations have been employed to understand the distribution of lipid aldehydes in phase-separated membranes, revealing how their structure influences their location within the membrane. nih.gov Such simulations for this compound could provide valuable information on its partitioning behavior and potential to cross biological membranes.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. acs.orgtandfonline.com These models rely on molecular descriptors, which are numerical representations of a molecule's properties.

For a compound like this compound, which belongs to the class of α,β-unsaturated aldehydes, QSAR models can be particularly useful for predicting its potential toxicity. acs.orgresearchgate.net This class of compounds is known to be reactive, often acting as Michael acceptors. acs.org QSAR studies on α,β-unsaturated carbonyls have shown that their toxicity can be related to descriptors such as hydrophobicity (logP) and electronic parameters that quantify their electrophilicity. tandfonline.comresearchgate.net For example, a study on the aquatic toxicity of aldehydes developed a QSAR model that included the octanol-water partition coefficient (log Kow) and a descriptor for the donor delocalizability of the aldehyde oxygen atom. researchgate.net The electrophilicity index (ω) has also been proposed as a useful descriptor for predicting the toxicity of Michael acceptors. researchgate.net

Illustrative Data only: The following table provides a hypothetical set of calculated molecular descriptors for this compound, which would be used in QSAR modeling.

| Molecular Descriptor | Hypothetical Value | Relevance |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 1.2 | Indicates hydrophobicity and potential for bioaccumulation. researchgate.net |

| LUMO Energy (eV) | -1.5 | Relates to electrophilicity and reactivity as a Michael acceptor. researchgate.net |

| Electrophilicity Index (ω) | 1.9 | A global reactivity index for electrophiles. researchgate.net |

| Molecular Weight (g/mol) | 104.53 | Basic descriptor for size. |

| Polar Surface Area (Ų) | 17.1 | Influences membrane permeability. |

Environmental Transformation and Degradation Mechanisms of Chlorinated Butenals Academic Focus

Mechanistic Studies of Chemical Degradation in Aqueous Environments

The chemical stability of (2E)-4-chloro-2-butenal in aqueous environments is largely dictated by its reactive α,β-unsaturated aldehyde structure. These compounds are known to react with chemical disinfectants like free chlorine. acs.orgnih.gov Studies on similar α,β-unsaturated carbonyls reveal that they readily react with free chlorine (the combination of hypochlorous acid, HOCl, and hypochlorite (B82951), OCl⁻) over a wide pH range. acs.orgescholarship.org The reaction rates are significant, with predictions indicating that a substantial portion of compounds like crotonaldehyde (B89634), the parent compound of this compound, would be transformed in water distribution systems where free chlorine is present. nih.gov

The primary reaction mechanism involves the attack of chlorine species on the carbon-carbon double bond. acs.orgnih.gov This leads to the formation of saturated products that lack the initial unsaturation. nih.gov For instance, the reaction of crotonaldehyde with chlorine has been shown to yield products with multiple halogen additions. acs.org It can be inferred that this compound would undergo similar reactions, likely leading to the formation of dichlorinated butanal derivatives. The reactivity of these unsaturated aldehydes with hypochlorite (OCl⁻) is particularly notable, with species-specific second-order rate constants for various α,β-unsaturated carbonyls ranging from 0.21 to 12 M⁻¹s⁻¹. acs.orgescholarship.org

The degradation of chlorinated organic compounds in aqueous solutions can also be influenced by factors such as pH. For example, the degradation of 4-chloro-2-nitrophenol (B165678) via ozonation is significantly more effective in alkaline conditions (pH > 7) due to the enhanced decomposition of ozone and the formation of highly reactive hydroxyl radicals. bioline.org.br While the oxidant is different, this highlights the general principle that pH can be a critical factor in the aqueous degradation of chlorinated compounds.

Table 1: Reactivity of α,β-Unsaturated Carbonyls with Free Chlorine

| Compound | Apparent Second-Order Rate Constant with OCl⁻ (M⁻¹s⁻¹) | Reference |

|---|---|---|

| Acrolein | Value not specified, but noted as reactive | acs.orgnih.gov |

| Crotonaldehyde | Value not specified, but noted as reactive | acs.orgnih.gov |

| Methyl vinyl ketone | Value not specified, but noted as reactive | acs.org |

| General Range for 11 α,β-unsaturated carbonyls | 0.21 - 12 | acs.orgescholarship.org |

This table is interactive. Click on the headers to sort.

Photochemical Degradation Pathways and Reaction Products

Photochemical processes are expected to be a significant degradation pathway for this compound in sunlit environments. The parent compound, crotonaldehyde, is known to be broken down by reacting with substances found in sunlit surface waters. cdc.govcdc.gov This suggests that the chromophore of the α,β-unsaturated aldehyde is susceptible to photochemical transformation.

While direct photolysis studies on this compound are not available, research on the atmospheric degradation of structurally similar compounds, such as trans-2-hexenal, by chlorine atoms provides valuable insights. researchgate.net These reactions can lead to the formation of a variety of products, including smaller aldehydes (e.g., butanal), chlorinated derivatives (e.g., 2-chlorohexenal), and carboxylic acids (e.g., 2-hexenoic acid). researchgate.net By analogy, the photochemical degradation of this compound in the presence of reactive species like hydroxyl radicals or chlorine atoms, which can be generated photochemically in water, could lead to a similar suite of products, including smaller chlorinated aldehydes and carboxylic acids. One of the likely acidic degradation products would be (2E)-4-chloro-2-butenoic acid. sigmaaldrich.comcymitquimica.com

Furthermore, the photolysis of α,β-unsaturated ketones can be utilized in synthetic chemistry for carboborylation reactions, indicating the high reactivity of the unsaturated system under photochemical conditions. rsc.org In environmental contexts, such reactivity can lead to the formation of secondary organic aerosols, as observed for trans-2-hexenal. researchgate.net This suggests that the photochemical degradation of this compound may not only transform the parent compound but also contribute to the formation of more complex secondary pollutants.

Biotransformation Pathways and Identification of Degradation Metabolites

Microbial degradation is a crucial process for the removal of many organic pollutants from the environment. For chlorinated compounds, bioremediation often involves initial dechlorination steps. researchgate.net While specific studies on the biotransformation of this compound are lacking, the degradation of other chlorinated organic molecules can provide a model for its likely fate. For instance, the microbial degradation of 4-chlorobiphenyl (B17849) has been shown to proceed via hydroxylation and ring cleavage, with 4-chlorobenzoic acid as a major metabolite. nih.gov In another example, anaerobic bacterial consortia have been shown to dechlorinate 2-chlorobenzoate (B514982) at the ortho position. nih.gov

These examples suggest that a plausible biotransformation pathway for this compound would involve an initial dechlorination step, potentially followed by the oxidation of the aldehyde group to a carboxylic acid and subsequent metabolism of the carbon skeleton. The parent compound, crotonaldehyde, is known to be degraded by bacteria commonly found in soil and water. cdc.govcdc.gov The enzymes involved in aldehyde degradation, such as aldehyde dehydrogenases, are widespread in microorganisms and are responsible for oxidizing aldehydes to their corresponding carboxylic acids. nih.gov

The biotransformation of chlorinated aromatic compounds can sometimes lead to the formation of persistent or toxic metabolites. However, in many cases, microorganisms can completely mineralize these compounds. For example, some bacteria can utilize chlorinated pollutants for their growth. researchgate.net The efficiency of biodegradation will depend on various factors, including the microbial communities present, nutrient availability, and environmental conditions. nih.gov

Table 2: Examples of Microbial Degradation of Chlorinated Compounds

| Parent Compound | Key Degradation Step/Metabolite | Organism Type | Reference |

|---|---|---|---|

| 4-Chlorobiphenyl | 4-Chlorobenzoic acid | Bacteria (Achromobacter sp., Bacillus brevis) | nih.gov |

| 2-Chlorobenzoate | Ortho-dechlorination to form benzoate | Anaerobic bacterial consortia | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Reductive dehalogenation and side-chain removal | Bacteria (Cupriavidus necator) | mdpi.com |

| Crotonaldehyde | Biodegradable | Bacteria | cdc.govcdc.gov |

This table is interactive. Click on the headers to sort.

Sorption and Transport Mechanisms in Model Environmental Systems

The mobility of this compound in the environment is largely governed by its sorption to soil and sediment particles. There is no specific sorption data available for this compound. However, information on structurally similar compounds suggests that it is likely to be highly mobile. For example, crotonaldehyde does not stick to soil surfaces and is considered a highly mobile liquid. cdc.govcdc.gov Similarly, 3-methyl-2-butenal (B57294) has a low estimated octanol-carbon partition coefficient (Koc), indicating it will not adsorb significantly to soil and sediments. oecd.org

The sorption of organic compounds to soil and sediment is often correlated with the organic carbon content of the solid phase. umich.edu For hydrophobic compounds, this is a primary determinant of their distribution between the aqueous and solid phases. While this compound is a relatively small and polar molecule, the presence of the chlorine atom may slightly increase its hydrophobicity compared to crotonaldehyde. Nevertheless, significant sorption to mineral surfaces is not expected, and its movement in the subsurface will likely be primarily through advection and dispersion in the aqueous phase.

The low tendency for sorption, coupled with its solubility in water, suggests that if this compound is released to the soil, it has the potential to travel through the soil profile and contaminate groundwater. cdc.govcdc.gov Its persistence in groundwater would then be dependent on the chemical and biological degradation processes discussed in the previous sections. The potential for volatilization from soil and water surfaces, as noted for crotonaldehyde, could also be a relevant transport pathway. cdc.govcdc.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.